(R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol: A Chiral Building Block for Advanced Synthesis
(R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol: A Chiral Building Block for Advanced Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Tetrahydropyrans
The tetrahydropyran (THP) moiety is a prevalent structural motif in a vast array of natural products and pharmacologically active compounds. Its saturated, six-membered oxygen-containing ring imparts favorable physicochemical properties, including improved solubility and metabolic stability, making it a valuable scaffold in drug discovery.[1] When a stereocenter is introduced, as in (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol, the molecule becomes a chiral building block, a fundamental component in the stereoselective synthesis of complex molecular architectures.[2] The precise three-dimensional arrangement of atoms in a chiral molecule is critical for its biological activity, as it dictates the interaction with chiral biological targets such as enzymes and receptors.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol, a versatile building block for the synthesis of innovative therapeutics.
Physicochemical Properties
| Property | Value (for racemic mixture) | Source |
| Molecular Formula | C7H14O2 | [3] |
| Molecular Weight | 130.185 g/mol | [3] |
| Boiling Point | 234.5 °C at 760 mmHg | [3] |
| Density | 0.981 g/cm³ | [3] |
| Flash Point | 101.4 °C | [3] |
| LogP | 0.93790 | [3] |
| Refractive Index | 1.448 | [3] |
| Appearance | Colorless liquid (presumed) | |
| Solubility | Expected to be soluble in a range of organic solvents. | |
| Optical Rotation [α]D | Expected to have a specific, non-zero value for the (R)-enantiomer. This is a critical parameter for confirming enantiomeric purity. |
Synthesis of (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol
The enantioselective synthesis of chiral tetrahydropyrans is a well-established field in organic chemistry, with several strategies available to access specific stereoisomers. The synthesis of (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol can be approached through various methods, including the use of chiral catalysts or starting from the chiral pool.
Conceptual Asymmetric Synthesis Workflow
Caption: Conceptual workflow for the asymmetric synthesis of the target molecule.
Representative Experimental Protocol: Asymmetric Oxa-Michael Addition
This protocol is a generalized procedure based on established methods for the enantioselective synthesis of substituted tetrahydropyrans.[4]
Step 1: Preparation of the α,β-Unsaturated Ester
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To a solution of a suitable aldehyde in an appropriate solvent (e.g., dichloromethane), add a phosphorane reagent (e.g., (Carbethoxymethylene)triphenylphosphorane).
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Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
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Purify the crude product by column chromatography to yield the α,β-unsaturated ester.
Step 2: Asymmetric Oxa-Michael Addition
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To a solution of the α,β-unsaturated ester and a suitable alcohol (e.g., 3-buten-1-ol) in an inert solvent (e.g., toluene), add a chiral catalyst (e.g., a chiral phosphoric acid).
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Stir the reaction at the appropriate temperature until the starting material is consumed.
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Quench the reaction and purify the resulting chiral tetrahydropyran ester by column chromatography.
Step 3: Reduction to the Alcohol
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To a solution of the chiral tetrahydropyran ester in an ethereal solvent (e.g., THF), add a reducing agent (e.g., lithium aluminum hydride) at 0 °C.
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Stir the reaction until complete reduction of the ester.
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Carefully quench the reaction with water and an aqueous base.
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Extract the product with an organic solvent and purify by column chromatography to afford (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol.
Causality behind Experimental Choices:
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Chiral Catalyst: The choice of a chiral catalyst is paramount for inducing enantioselectivity in the key cyclization step. Chiral phosphoric acids are often effective in promoting asymmetric oxa-Michael additions by creating a chiral environment around the reactants.
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Reducing Agent: Lithium aluminum hydride is a powerful reducing agent capable of converting the ester to the primary alcohol in the final step. The choice of a suitable reducing agent is crucial for achieving high yields without affecting the stereocenter.
Reactivity and Synthetic Applications
(R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol is a valuable intermediate for the synthesis of more complex molecules. The primary alcohol functionality can be readily transformed into a variety of other functional groups.
Key Reactions of the Hydroxyl Group
Caption: Common transformations of the primary alcohol functionality.
The chirality of the molecule makes it a particularly useful building block for the synthesis of natural products and active pharmaceutical ingredients where stereochemistry is critical for biological function.
Analytical Characterization
Thorough analytical characterization is essential to confirm the structure and purity of (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol, with particular emphasis on confirming the enantiomeric excess.
Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Complex multiplets for the tetrahydropyran ring protons. A triplet corresponding to the -CH₂OH protons. A multiplet for the -CH₂- group adjacent to the ring. A broad singlet for the -OH proton. |
| ¹³C NMR | Six distinct signals for the carbon atoms of the tetrahydropyran ring. A signal for the -CH₂- group of the side chain and a signal for the -CH₂OH carbon. |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. C-H stretching bands around 2850-3000 cm⁻¹. A strong C-O stretching band around 1050-1150 cm⁻¹. |
| Mass Spectrometry (EI) | The molecular ion peak (M⁺) at m/z 130. A prominent peak corresponding to the loss of the ethanol side chain or water. |
Note: The exact chemical shifts and fragmentation patterns would need to be determined experimentally for the pure (R)-enantiomer.
Chiral Analysis
Confirmation of the enantiomeric purity is typically achieved using chiral chromatography.
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC):
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Principle: The enantiomers are separated on a chiral stationary phase. The two enantiomers will have different retention times, allowing for their quantification.
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Methodology:
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Select a suitable chiral column (e.g., based on cyclodextrin or other chiral selectors).
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Develop a mobile phase (for HPLC) or temperature program (for GC) that provides baseline separation of the two enantiomers.
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Inject a sample of the synthesized (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol and a racemic standard for comparison.
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Calculate the enantiomeric excess (ee) based on the peak areas of the two enantiomers.
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Conclusion
(R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol is a valuable chiral building block with significant potential in the synthesis of complex, biologically active molecules. Its tetrahydropyran core provides desirable physicochemical properties, while the chiral center allows for precise stereochemical control in subsequent synthetic transformations. This guide has provided an overview of its chemical properties, synthetic strategies, and analytical characterization, offering a foundation for its application in research and drug development. Further experimental investigation to fully characterize the pure (R)-enantiomer will be crucial for its widespread adoption in stereoselective synthesis.
References
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Chemsrc. 2-(TETRAHYDRO-2H-PYRAN-2-YL)ETHANOL | CAS#:38786-79-7. [Link]
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Tanner, D., & Groth, T. (2000). A Versatile Stereocontrolled Approach to Chiral Tetrahydrofuran and Tetrahydropyran Derivatives via Sequential Asymmetric Horner−Wadsworth−Emmons Desymmetrization and Palladium-Catalyzed Intramolecular Allylic Substitution. Organic Letters, 2(17), 2611–2614. [Link]
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Cheméo. Chemical Properties of 2H-Pyran-2-ol, tetrahydro- (CAS 694-54-2). [Link]
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White Rose eTheses Online. A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. [Link]
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Organic Chemistry Portal. Synthesis of tetrahydropyrans. [Link]
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Pharmaffiliates. 2-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethan-1-ol. [Link]
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Dong, S., Ma, L., Lin, S., Zhang, Y., & Wang, A. (2018). Synthesis of Tetrahydropyran from Tetrahydrofurfuryl Alcohol over Cu-ZnO/Al2O3 under a Gaseous-Phase Condition. Catalysts, 8(3), 113. [Link]
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Milosavljević, S., Simijonović, D., Tasić, I., Petrović, Z., & Stojanović, G. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules (Basel, Switzerland), 27(21), 7179. [Link]
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